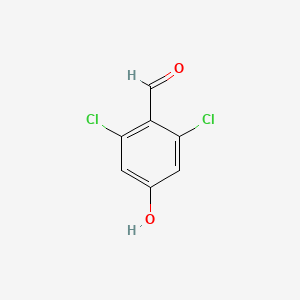
2,6-Dichloro-4-hydroxybenzaldehyde
Cat. No. B1297564
Key on ui cas rn:
60964-09-2
M. Wt: 191.01 g/mol
InChI Key: WWFRBIPLCLSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088776B2
Procedure details


Combine 2,6-dichloro-4-hydroxy-benzaldehyde (120 g, 628.24 mmol) and potassium carbonate (173.65 g, 1256.5 mmol) in 900 mL dimethylformamide and treat with iodomethane (107 g, 753.9 mmol). Stir the reaction at room temperature for 3 hours. Filter off solids and pour into 6 L of water. Filter solids, wash several times with water, air dry and dissolve in ethyl acetate. Wash with water, followed by brine and then dry over sodium sulfate. Filter and concentrate under vacuum to ˜100 mL volume, at which point, solids start to crash out. Filter then concentrate down the filtrate to yield a second crop. Wash with hexane, combine all solids and vacuum dry to yield 112.3 g of off-white, solid: 1H NMR (400 MHz, CDCl3) δ 10.41 (s, 1H), 6.90 (s, 2H), 3.87 (s, 3H).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:12])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)O)Cl
|
|
Name
|
|
|
Quantity
|
173.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at room temperature for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter off solids
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
pour into 6 L of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter solids
|
WASH
|
Type
|
WASH
|
|
Details
|
wash several times with water, air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolve in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under vacuum to ˜100 mL volume, at which point, solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrate down the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a second crop
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 112.3 g of off-white, solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)OC)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
